2-BROMO-3,4-DIFLUOROPHENYLACETONITRILE

Description

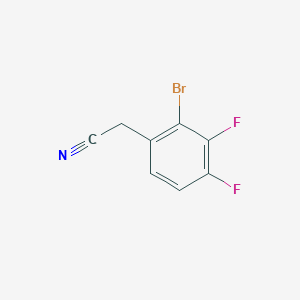

2-Bromo-3,4-difluorophenylacetonitrile is a halogenated aromatic nitrile compound characterized by a bromine atom at the 2-position and fluorine atoms at the 3- and 4-positions of the phenyl ring, with an acetonitrile functional group. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its electron-withdrawing substituents (Br, F) and the nitrile group enhance its utility in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name |

2-(2-bromo-3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYDJVGZNHDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-3,4-DIFLUOROPHENYLACETONITRILE typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

Bromination: Phenylacetonitrile is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as or to introduce the fluorine atoms at the 3 and 4 positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-BROMO-3,4-DIFLUOROPHENYLACETONITRILE undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as or in the presence of suitable solvents.

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents such as or .

Major Products:

Substitution: Formation of substituted phenylacetonitrile derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-BROMO-3,4-DIFLUOROPHENYLACETONITRILE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BROMO-3,4-DIFLUOROPHENYLACETONITRILE involves its interaction with molecular targets and pathways. The compound can act as a precursor to active intermediates that interact with enzymes or receptors in biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on brominated nitrobenzene derivatives rather than fluorinated phenylacetonitriles. Despite structural differences, insights can be drawn from analogous brominated aromatic compounds:

Table 1: Comparative Data of Brominated Aromatic Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The presence of nitro (NO₂) groups in the evidence compounds significantly elevates melting points (e.g., 216°C for 2-bromo-3:5-dinitrobenzamide) compared to fluorine substituents, which are less electron-withdrawing. This suggests that 2-bromo-3,4-difluorophenylacetonitrile may exhibit lower thermal stability than nitro analogs. Halogen Position: Bromine at the 2-position in all compounds enhances electrophilic substitution resistance but differs in reactivity based on adjacent groups (e.g., nitrile vs. amide).

Functional Group Influence :

- Nitrile vs. Carbamate/Amide : The acetonitrile group in this compound likely increases its solubility in polar aprotic solvents compared to carbamates or amides, which form stronger hydrogen bonds.

- Reactivity : Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas carbamates and amides in the evidence compounds are more stable under basic conditions .

Synthetic Utility :

- Brominated nitro compounds in the evidence are used to synthesize azides and carbamates. In contrast, this compound’s fluorine atoms may facilitate regioselective coupling reactions (e.g., Suzuki-Miyaura) due to fluorine’s ortho-directing effects.

Research Findings and Limitations

- Gaps in Evidence : The provided data lacks direct information on fluorinated phenylacetonitriles, necessitating extrapolation from brominated nitrobenzenes. Modern studies on fluorinated analogs emphasize their enhanced metabolic stability and bioavailability in drug design, which older nitro compounds lack.

- Structural Divergence : The absence of nitro groups and the presence of fluorine in this compound limit direct comparisons. Fluorine’s smaller atomic radius and higher electronegativity likely alter steric and electronic properties compared to nitro-substituted compounds.

Biological Activity

2-Bromo-3,4-difluorophenylacetonitrile (CAS Number: 1781212-27-8) is an organic compound notable for its unique chemical structure, which includes bromine and fluorine substituents on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

1. Antimicrobial Activity

Research indicates that halogenated phenylacetonitriles exhibit antimicrobial properties. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

2. Anti-inflammatory Properties

Compounds containing bromine and fluorine have been studied for their anti-inflammatory effects. Inhibitors targeting the enzyme lipoxygenase, which plays a crucial role in inflammatory processes, have shown promise in reducing inflammation in animal models . While specific studies on this compound are sparse, its structural similarity to known inhibitors suggests potential efficacy.

3. Potential as a Drug Candidate

The compound has been explored as a precursor in the synthesis of pharmaceuticals targeting various diseases. Its unique structure may allow for modifications that enhance therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Safety and Toxicology

Safety data sheets indicate that this compound can be harmful if ingested or inhaled and may cause skin irritation upon contact . Proper handling procedures must be followed to mitigate exposure risks.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-bromo-3,4-difluorophenylacetonitrile, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of phenylacetonitrile precursors. For example, bromine can be introduced via electrophilic substitution, while fluorine groups are added using fluorinating agents like DAST (diethylaminosulfur trifluoride). To optimize purity, employ column chromatography (HPLC) and verify purity using GC (>97.0%) or HPLC analysis, as referenced for structurally similar brominated phenyl compounds . Recrystallization in non-polar solvents (e.g., hexane) may further enhance purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (MS) : To validate molecular weight (e.g., 230.48 g/mol for analogous bromo-chloro phenylacetonitrile ).

- GC/HPLC : For assessing purity (>97.0% as per industrial standards for brominated aromatics ).

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions, as recommended for thermally sensitive brominated organics . Use desiccants to mitigate moisture absorption.

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and bromine substituents influence the reactivity of the nitrile group in cross-coupling reactions?

- Methodological Answer : The fluorine atoms (strong σ-withdrawers) deactivate the aromatic ring, directing electrophilic attacks to meta/para positions relative to substituents. Meanwhile, the bromine atom serves as a leaving group in Suzuki-Miyaura couplings. The nitrile group can act as a directing group or participate in nucleophilic additions. To optimize reactivity, use palladium catalysts (e.g., Pd(PPh)) and polar aprotic solvents (DMF, DMSO) .

Q. What strategies can resolve contradictions in reported reaction yields for fluorinated phenylacetonitrile derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent Positioning : Minor positional isomerism (e.g., 3,4-difluoro vs. 2,4-difluoro) alters electronic effects.

- Catalyst Efficiency : Screen ligands (e.g., XPhos vs. SPhos) to improve turnover.

- Reaction Monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation.

Q. How does the steric and electronic profile of this compound affect its utility in medicinal chemistry?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability via C-F bond strength and lipophilicity modulation. The bromine atom provides a handle for further functionalization (e.g., bioconjugation). To evaluate biological potential:

- Perform docking studies to assess interactions with target proteins (e.g., kinases).

- Test in vitro cytotoxicity against cell lines, noting fluorine’s role in enhancing membrane permeability .

Data-Driven Considerations

Q. What experimental parameters should be prioritized when scaling up reactions involving this compound?

- Methodological Answer :

- Temperature Control : Exothermic fluorination/bromination requires precise cooling (e.g., –20°C for DAST reactions).

- Catalyst Loading : Reduce Pd catalyst amounts (0.5–2 mol%) to minimize costs while maintaining efficiency.

- Safety Protocols : Handle bromine-containing intermediates in fume hoods due to volatility and toxicity .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.